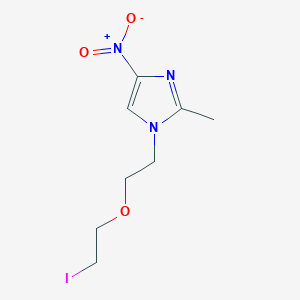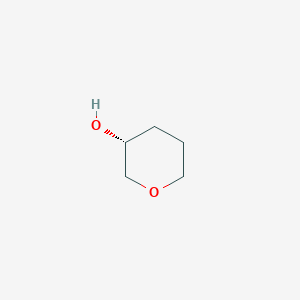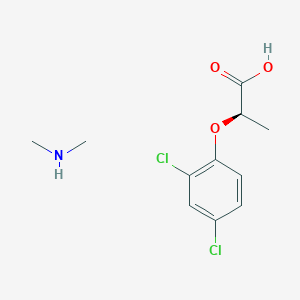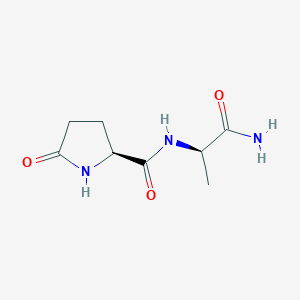
Pyroglutamylalanine amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyroglutamylalanine amide (Pyr-Ala-NH2) is a cyclic dipeptide consisting of two amino acids, pyroglutamic acid and alanine, joined by an amide bond. Pyr-Ala-NH2 has been found to exhibit various biological activities, including antioxidant, antiviral, and anticancer properties.
Mécanisme D'action
The mechanism of action of Pyroglutamylalanine amide is not fully understood. However, studies have suggested that Pyroglutamylalanine amide may exert its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Effets Biochimiques Et Physiologiques
Pyroglutamylalanine amide has been shown to have several biochemical and physiological effects. It can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of oxidative stress markers, such as malondialdehyde. Pyroglutamylalanine amide can also inhibit the replication of viruses by interfering with viral entry, fusion, and replication. In addition, Pyroglutamylalanine amide can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Pyroglutamylalanine amide is its stability, which allows for long-term storage and use in experiments. Pyroglutamylalanine amide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of Pyroglutamylalanine amide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on Pyroglutamylalanine amide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, future studies could focus on optimizing the synthesis and purification methods of Pyroglutamylalanine amide to improve its solubility and stability.
Méthodes De Synthèse
Pyroglutamylalanine amide can be synthesized by several methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. The most common method is solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a solid support. The protected peptide is then cleaved from the support and deprotected to obtain the final product.
Applications De Recherche Scientifique
Pyroglutamylalanine amide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Pyroglutamylalanine amide also has antiviral activity against several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. In addition, Pyroglutamylalanine amide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.
Propriétés
Numéro CAS |
100462-32-6 |
|---|---|
Nom du produit |
Pyroglutamylalanine amide |
Formule moléculaire |
C8H13N3O3 |
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-1-amino-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H13N3O3/c1-4(7(9)13)10-8(14)5-2-3-6(12)11-5/h4-5H,2-3H2,1H3,(H2,9,13)(H,10,14)(H,11,12)/t4-,5+/m1/s1 |
Clé InChI |
CLNSLBYOSNFAOC-UHNVWZDZSA-N |
SMILES isomérique |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCC(=O)N1 |
SMILES |
CC(C(=O)N)NC(=O)C1CCC(=O)N1 |
SMILES canonique |
CC(C(=O)N)NC(=O)C1CCC(=O)N1 |
Synonymes |
L-pyroglutamyl-D-alanine amide pyroglutamylalanine amide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



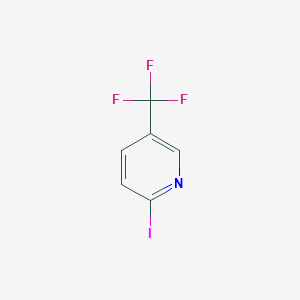

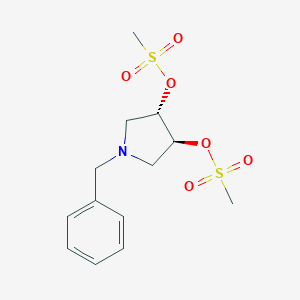

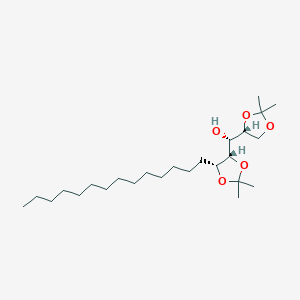
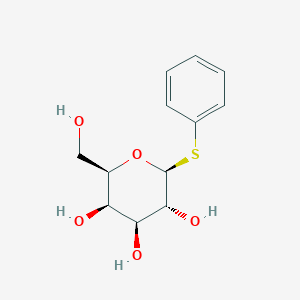
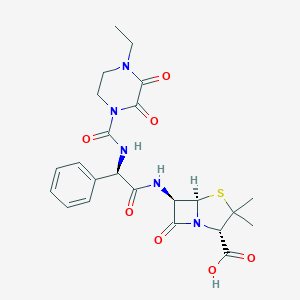
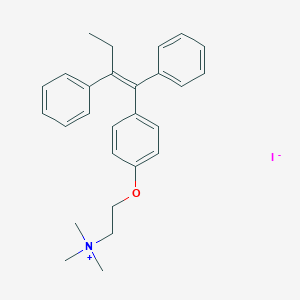
![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
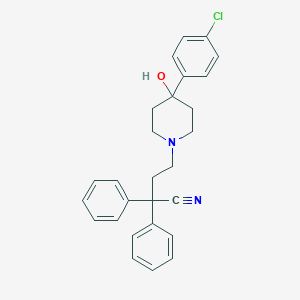
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
